1-Cyclohexyl-2-thiourea
Overview
Description
1-Cyclohexyl-2-thiourea is an organosulfur compound with the chemical formula C7H14N2S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a cyclohexyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Cyclohexylthiourea has been found to exhibit anti-cholinesterase activity, indicating that its primary targets are the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play crucial roles in the nervous system, breaking down neurotransmitters such as acetylcholine, thereby regulating nerve impulse transmission.
Mode of Action
The compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. The exact molecular interactions between Cyclohexylthiourea and these enzymes are still under investigation.
Biochemical Pathways
For instance, they have been associated with the regulation of enzyme activity and the detection of heavy metal ions
Pharmacokinetics
The pharmacokinetics of similar thiourea derivatives have been investigated
Result of Action
The molecular and cellular effects of Cyclohexylthiourea’s action are largely dependent on its anti-cholinesterase activity. By inhibiting AChE and BChE, Cyclohexylthiourea can potentially affect nerve impulse transmission, leading to changes in cellular communication . .
Biochemical Analysis
Biochemical Properties
Cyclohexylthiourea plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with several enzymes, including acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition is primarily due to the formation of hydrogen bonds between the sulfur atom of cyclohexylthiourea and the active site of the enzyme . Additionally, cyclohexylthiourea has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, by stabilizing the protein structure through hydrogen bonding .
Cellular Effects
Cyclohexylthiourea affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit cell proliferation and induce apoptosis in certain cancer cell lines by disrupting the mitochondrial membrane potential . Cyclohexylthiourea also affects cell signaling pathways, such as the NF-κB pathway, by inhibiting the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes . Furthermore, it influences cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels .
Molecular Mechanism
The molecular mechanism of cyclohexylthiourea involves its interaction with various biomolecules. It exerts its effects primarily through enzyme inhibition. Cyclohexylthiourea binds to the active site of enzymes, forming hydrogen bonds with key amino acid residues, thereby preventing substrate binding and subsequent catalytic activity . Additionally, cyclohexylthiourea can modulate gene expression by interacting with transcription factors and inhibiting their binding to DNA . This results in altered gene expression profiles and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexylthiourea can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term exposure to cyclohexylthiourea has been shown to result in sustained inhibition of enzyme activity and prolonged alterations in cellular function . In in vitro studies, cyclohexylthiourea has demonstrated consistent inhibitory effects on enzyme activity over time, while in vivo studies have shown that its effects can diminish due to metabolic degradation .
Dosage Effects in Animal Models
The effects of cyclohexylthiourea vary with different dosages in animal models. At low doses, cyclohexylthiourea exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant enzyme inhibition, but exceeding this threshold can lead to adverse effects . These findings highlight the importance of dose optimization in therapeutic applications of cyclohexylthiourea.
Metabolic Pathways
Cyclohexylthiourea is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. It is metabolized by flavin-containing monooxygenase, which catalyzes the oxidation of the sulfur atom, leading to the formation of sulfoxides and sulfones . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering metabolite levels . The metabolism of cyclohexylthiourea is crucial for its detoxification and elimination from the body.
Transport and Distribution
Cyclohexylthiourea is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution in the bloodstream . Within cells, cyclohexylthiourea can accumulate in specific organelles, such as mitochondria and lysosomes, where it exerts its effects on cellular function . The localization and accumulation of cyclohexylthiourea are influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of cyclohexylthiourea is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in cellular metabolism and oxidative stress responses . Cyclohexylthiourea can also be found in the nucleus, where it modulates gene expression by interacting with transcription factors . The subcellular localization of cyclohexylthiourea is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-thiourea can be synthesized through the reaction of cyclohexylamine with carbon disulfide in an aqueous medium. This reaction typically involves the formation of an intermediate isothiocyanate, which then reacts with another molecule of cyclohexylamine to form cyclohexylthiourea . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, cyclohexylthiourea is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Cyclohexylamine.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Cyclohexyl-2-thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to produce heterocyclic compounds.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Phenylthiourea: Similar to cyclohexylthiourea but with a phenyl group instead of a cyclohexyl group.
Methylthiourea: Contains a methyl group instead of a cyclohexyl group.
Ethylthiourea: Contains an ethyl group instead of a cyclohexyl group.
Uniqueness: 1-Cyclohexyl-2-thiourea is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it more effective as an enzyme inhibitor compared to its simpler counterparts like phenylthiourea or methylthiourea .
Properties
IUPAC Name |
cyclohexylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEHHPPLIOFGSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198585 | |
Record name | Thiourea, cyclohexyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5055-72-1 | |
Record name | N-Cyclohexylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5055-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005055721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiourea, cyclohexyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclohexylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZE8855DMD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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